4-(Dec-3-ene-1,5-diyn-1-yl)pyridine
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Overview
Description
4-(Dec-3-ene-1,5-diyn-1-yl)pyridine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyridine ring substituted with a dec-3-ene-1,5-diyn-1-yl group. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine can be achieved through various synthetic routes. One common method involves the coupling of a pyridine derivative with an alkyne precursor. The reaction typically requires the use of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Dec-3-ene-1,5-diyn-1-yl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently employed reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and alkyl halides are typical electrophiles used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted pyridines with different functional groups attached to the pyridine ring.
Scientific Research Applications
4-(Dec-3-ene-1,5-diyn-1-yl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of pyridine derivatives with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Dec-3-ene-1,5-diyn-1-yl)benzene: Similar to 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine, this compound contains a dec-3-ene-1,5-diyn-1-yl group attached to a benzene ring instead of a pyridine ring.
4-(Dec-3-ene-1,5-diyn-1-yl)thiophene: This compound features a thiophene ring substituted with a dec-3-ene-1,5-diyn-1-yl group.
Uniqueness
This compound is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
823227-88-9 |
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Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-dec-3-en-1,5-diynylpyridine |
InChI |
InChI=1S/C15H15N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16-14-12-15/h7-8,11-14H,2-4H2,1H3 |
InChI Key |
TUULAXWFDAPMTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=NC=C1 |
Origin of Product |
United States |
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